5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS: 1247621-99-3) is a cyclopropane-fused indene derivative with a carboxylic acid functional group at position 1 and a methyl substituent at position 5. Its parent compound, 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS: 501418-06-0), has a molecular formula of C₁₁H₁₀O₂ and a molar mass of 174.2 g/mol . The methyl derivative likely adopts a similar bicyclic structure, with the methyl group enhancing steric bulk and hydrophobicity compared to the parent compound.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c1-6-3-2-4-7-8(6)5-9-10(7)11(9)12(13)14/h2-4,9-11H,5H2,1H3,(H,13,14) |
InChI Key |
FAQNDGJXUCQEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(C3C(=O)O)C2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclopropanation of an indene derivative followed by carboxylation.
Reaction Conditions: Typical reaction conditions include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine). Reactions are often carried out under controlled temperatures and inert atmospheres.
Major Products: Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives.
Scientific Research Applications
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and affecting biochemical pathways.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key properties of 5-methyl-cyclopropa[a]indene-1-carboxylic acid with its halogenated and cyano-substituted analogues:
*Calculated based on substitution. †Estimated based on parent compound.
Key Observations:
- Halogenated Derivatives : Bromo and chloro substituents increase molar mass significantly (e.g., 4-Bromo: 253.09 g/mol vs. Parent: 174.2 g/mol) and likely enhance electrophilicity, making them suitable for cross-coupling reactions .
- 3-Cyano Derivative: The cyano group (C≡N) adds polarity and hydrogen-bonding capacity, which may influence solubility and binding affinity in biological systems .
Biological Activity
5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS No. 2060030-87-5) is a complex organic compound characterized by its unique cyclopropane and indene structures. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is CHO, with a molecular weight of approximately 188.22 g/mol. The compound features a carboxylic acid functional group that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 188.22 g/mol |
| SMILES | C1C(C(=O)O)C2=C(C=C1)C(=C2)C |
| CAS Number | 2060030-87-5 |
The biological activity of 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound acts as an electrophile, which allows it to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification or competitive inhibition.
- Cellular Process Disruption : By altering protein function or signaling pathways, it can affect cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds related to 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exhibit antimicrobial properties. For instance:
- Bacterial Inhibition : Preliminary data suggest that the compound may inhibit the growth of various bacterial strains, potentially making it useful in developing new antibiotics.
- Fungal Activity : Some derivatives have shown effectiveness against fungal pathogens in vitro.
Anticancer Properties
Research into the anticancer potential of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several cyclopropane derivatives, including 5-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Activity
In a laboratory setting, researchers tested the effects of this compound on human cancer cell lines (e.g., breast and colon cancer). The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
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